3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid
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Overview
Description
3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a propylamino group, and a phenoxy group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxypropanoic acid derivative, followed by the introduction of the cyano and propylamino groups through various chemical reactions. Common reagents used in these reactions include cyanogen bromide, propylamine, and appropriate catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid include other phenoxypropanoic acid derivatives and compounds with similar functional groups, such as:
- 2-[2-(4-Chlorophenoxy)phenoxy]propanoic acid
- 3-[2-(4-Methoxyphenoxy)phenoxy]propanoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-[2-[(E)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-8-18-16(21)13(11-17)10-12-5-3-4-6-14(12)22-9-7-15(19)20/h3-6,10H,2,7-9H2,1H3,(H,18,21)(H,19,20)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRVSIONMQBTOH-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=CC=C1OCCC(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC=CC=C1OCCC(=O)O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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